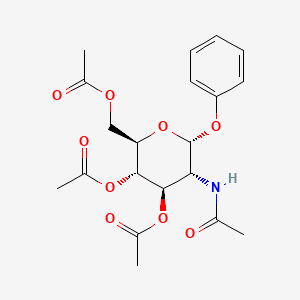

Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside

Vue d'ensemble

Description

Synthesis Analysis

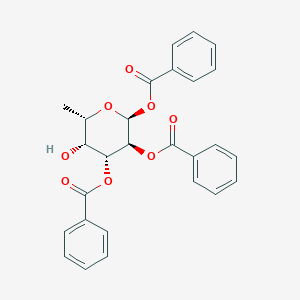

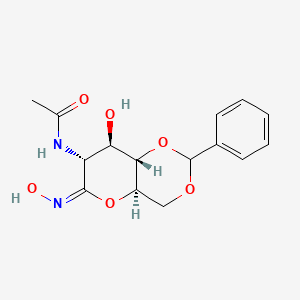

The synthesis of Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside and its analogs involves complex organic reactions, typically starting from glucosamine or glucopyranoside derivatives. The synthesis process may include acetylation, glycosylation, and the use of catalysts to achieve the desired configuration and functionalization. For instance, a method involves the reaction of pentaacetyl-β-D-glucosamine with p-methoxyphenol and boron trifluoride etherate in dry methylene chloride, leading to the formation of the compound with specific crystal structures confirmed by X-ray diffraction analysis (Analytical Sciences: X-ray Structure Analysis Online, 2006).

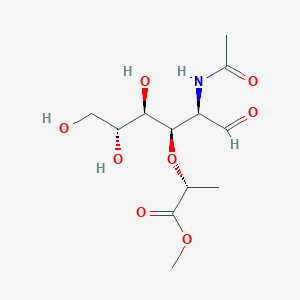

Molecular Structure Analysis

The molecular structure of Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside has been extensively studied through crystallography and NMR spectroscopy. The crystal structure analysis reveals the spatial arrangement of its atoms and the presence of intermolecular hydrogen bonds, which are crucial for its reactivity and interaction with other molecules. The compound typically crystallizes in specific space groups, indicating a precise geometric arrangement (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Applications De Recherche Scientifique

-

Biomedical Sector

- Summary of Application : Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside is a highly sought-after compound in the biomedical sector .

- Methods of Application : This compound presents remarkable antimicrobial prowess, rendering it a pivotal component in antibiotic advancement .

- Results or Outcomes : It exhibits tremendous potential in combatting diverse drug-resistant bacterial infections .

-

Research of Cancer, Neurodegenerative Disorders, and Microbial Infections

- Summary of Application : O-(2-Acetamido-3,4,6-tri-O-acetyl-D-glucopyranosylidene)amino N-phenyl carbamate, a compound related to Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside, finds its application in research of cancer, neurodegenerative disorders, and microbial infections .

- Methods of Application : This compound exerts inhibitory effects on associated enzymes .

- Results or Outcomes : The specific results or outcomes are not mentioned in the source .

-

Glycoside and Oligosaccharide Synthesis

- Summary of Application : Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranoside, another compound related to Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside, has wide utilization extending to glycoside and oligosaccharide synthesis .

- Methods of Application : This compound is involved as a glycan moiety in drug development processes .

- Results or Outcomes : The specific results or outcomes are not mentioned in the source .

-

Chemical Synthesis

- Summary of Application : Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside is used in chemical synthesis .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results or Outcomes : The specific results or outcomes are not mentioned in the source .

-

Drug Development

- Summary of Application : Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside is involved as a glycan moiety in drug development processes .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results or Outcomes : The specific results or outcomes are not mentioned in the source .

-

Inhibitory Effects on Enzymes

- Summary of Application : O-(2-Acetamido-3,4,6-tri-O-acetyl-D-glucopyranosylidene)amino N-phenyl carbamate, a compound related to Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside, exerts inhibitory effects on associated enzymes .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results or Outcomes : The specific results or outcomes are not mentioned in the source .

-

Chemical Synthesis

- Summary of Application : Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside is used in chemical synthesis .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results or Outcomes : The specific results or outcomes are not mentioned in the source .

-

Drug Development

- Summary of Application : Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside is involved as a glycan moiety in drug development processes .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results or Outcomes : The specific results or outcomes are not mentioned in the source .

-

Inhibitory Effects on Enzymes

- Summary of Application : O-(2-Acetamido-3,4,6-tri-O-acetyl-D-glucopyranosylidene)amino N-phenyl carbamate, a compound related to Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside, exerts inhibitory effects on associated enzymes .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results or Outcomes : The specific results or outcomes are not mentioned in the source .

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results.

Orientations Futures

The future directions for this compound are not explicitly mentioned in the search results. However, given its antimicrobial prowess and its potential in combating diverse drug-resistant bacterial infections2, it is likely to continue being a subject of interest in the biomedical sector.

Please note that this analysis is based on the available information and may not be exhaustive. For a more detailed analysis, please refer to the original sources or consult a specialist in the field.

Propriétés

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-phenoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO9/c1-11(22)21-17-19(28-14(4)25)18(27-13(3)24)16(10-26-12(2)23)30-20(17)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3,(H,21,22)/t16-,17-,18-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIVQWVVADQPHA-WAPOTWQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501153493 | |

| Record name | α-D-Glucopyranoside, phenyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501153493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside | |

CAS RN |

13089-19-5 | |

| Record name | α-D-Glucopyranoside, phenyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13089-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-D-Glucopyranoside, phenyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501153493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.